molecular formula C9H11N3O B1279917 2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol CAS No. 24134-25-6

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol

Cat. No. B1279917
CAS RN: 24134-25-6
M. Wt: 177.2 g/mol
InChI Key: PNFIQDGURPIMQE-UHFFFAOYSA-N
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Description

“2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” is a compound with the CAS Number: 24134-25-6 and a molecular weight of 177.21 . The IUPAC name for this compound is 2-(2-amino-1H-benzimidazol-1-yl)ethanol .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol”, is of strategic importance due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Molecular Structure Analysis

The InChI code for “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” is 1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Imidazole-containing compounds show both acidic and basic properties . They are highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, they show two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” is a compound with a molecular weight of 177.21 .

Scientific Research Applications

Therapeutic Potential

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They have become an important synthon in the development of new drugs .

Anticancer Agent

Some imidazole derivatives have been synthesized and evaluated for their antitumor potential against different cell lines . This suggests that “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol” could potentially be used in cancer treatment.

Anxiolytic

Benzo[d]imidazo[2,1-b]thiazoles, which are similar to “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol”, have been reported to serve as a potent non-sedative anxiolytic . This suggests potential applications in the treatment of anxiety disorders.

PET Imaging Probe

Benzo[d]imidazo[2,1-b]thiazoles have also been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients . This suggests potential applications in the diagnosis and monitoring of Alzheimer’s disease.

Kinase Inhibitor

These compounds have also been used as kinase inhibitors , suggesting potential applications in the treatment of diseases that involve abnormal kinase activity, such as cancer.

Antimicrobial Agent

Benzo[d]imidazo[2,1-b]thiazoles have been used as antimicrobially active molecules , suggesting potential applications in the treatment of bacterial and fungal infections.

Treatment of Nerve Function Loss

Benzo[d]oxazole derivatives have been used to treat interval loss of nerve function , suggesting potential applications in the treatment of neurological disorders.

Blocking AQ Signal Reception

There is also research suggesting that imidazole derivatives can be used to block AQ signal reception, leading to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout . This suggests potential applications in the field of biochemistry and molecular biology.

Safety And Hazards

For safety information and hazards related to “2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-(2-aminobenzimidazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-9-11-7-3-1-2-4-8(7)12(9)5-6-13/h1-4,13H,5-6H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFIQDGURPIMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol

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